molecular formula C13H11ClN2O B7814146 1-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B7814146
M. Wt: 246.69 g/mol
InChI Key: HCZKPEVGUVGBLM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational Studies on Tautomeric Forms

Computational studies have been conducted on different tautomeric forms of 1-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. These studies, using various computational methods, established the most stable tautomer for these derivatives, aligning with experimental data (Pérez Medina, López, & Claramunt, 2006).

Synthesis of Novel Derivatives

Research has led to the synthesis of novel derivatives involving this compound. For instance, the synthesis of spiro[indazole-5,3′-pyrazole] derivatives through 1,3-dipolar cycloaddition, showcasing its utility in organic synthesis (Ren, Kuang, & Li, 2018).

Optimization for TRPA1 Antagonists

The compound has been identified as a potential antagonist of the transient receptor potential A1 (TRPA1) ion channel. Medicinal chemistry optimization studies around the indazole ring system have been crucial in enhancing its in vitro activity (Rooney et al., 2014).

Structural Studies

Structural analyses, including NMR spectroscopy and single crystal X-ray diffraction, have been performed on these compounds, contributing to the understanding of their chemical properties and reaction processes (Sucrow, Fehlauer, & Sandmann, 1977).

Molecular Docking and Anticancer Activities

Molecular docking studies and evaluations of anticancer activities have been conducted on derivatives of this compound, highlighting its potential in pharmacological research (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

1-(4-chlorophenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZKPEVGUVGBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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